Methyl 4-[(e)-phenyldiazenyl]benzoate
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Overview
Description
Methyl 4-(phenylazo)benzoate is an organic compound with the molecular formula C14H12N2O2. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(phenylazo)benzoate can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with methyl 4-aminobenzoate in an alkaline medium to form methyl 4-(phenylazo)benzoate.
Industrial Production Methods
Industrial production of methyl 4-(phenylazo)benzoate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(phenylazo)benzoate undergoes various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the specific substitution reaction, such as nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Methyl 4-(phenylazo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other azo compounds.
Biology: Employed in studies involving protein-ligand interactions and as a probe in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4-(phenylazo)benzoate involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions, leading to the cleavage of the N=N bond and the formation of reactive intermediates. These intermediates can interact with various biological molecules, affecting cellular processes and pathways .
Comparison with Similar Compounds
Methyl 4-(phenylazo)benzoate can be compared with other azo compounds, such as:
- Methyl 4-(4-methylphenylazo)benzoate
- Methyl 4-(4-chlorophenylazo)benzoate
- Methyl 4-(4-bromophenylazo)benzoate
These compounds share similar chemical structures but differ in their substituents on the aromatic rings, which can influence their chemical reactivity and applications. Methyl 4-(phenylazo)benzoate is unique due to its specific substituents, which confer distinct properties and applications .
Properties
CAS No. |
2918-88-9 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
methyl 4-phenyldiazenylbenzoate |
InChI |
InChI=1S/C14H12N2O2/c1-18-14(17)11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
SUFXZYCPKGRJIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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